molecular formula C18H18N2O2 B7474907 (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

Cat. No. B7474907
M. Wt: 294.3 g/mol
InChI Key: INMTVGBINSRDFN-UHFFFAOYSA-N
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Description

(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, several studies have suggested that (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone may act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. A study conducted by Zhang et al. (2017) reported that (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone inhibited AChE activity in vitro, indicating that it could enhance cholinergic neurotransmission in the brain.
Biochemical and Physiological Effects:
(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been shown to have several biochemical and physiological effects. A study conducted by Zhang et al. (2017) reported that (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone increased the levels of acetylcholine and choline in the brain of rats, indicating that it could enhance cholinergic neurotransmission. The authors also reported that (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone reduced the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the brain, indicating that it could have antioxidant effects.

Advantages and Limitations for Lab Experiments

(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using readily available reagents and catalysts. Another advantage is that it has shown promising results in preclinical studies, indicating that it could be a potential candidate for the development of new drugs. However, one of the limitations is that the mechanism of action of (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans. Additionally, future studies could investigate the potential of (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. The synthesis of (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves a multi-step process that requires several reagents and catalysts. (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has shown promising results in preclinical studies, particularly in the treatment of Alzheimer's disease. However, the mechanism of action of (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, which makes it difficult to optimize its therapeutic potential. There are several future directions for the research on (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, including further investigation of its mechanism of action and clinical trials to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves a multi-step process that requires several reagents and catalysts. A detailed synthesis method has been described in a research paper published by Zhang et al. (2017). The authors reported that (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone was synthesized using 2-methoxypyridine-3-carbaldehyde, 4-phenylpiperidin-3-one, and ammonium acetate as starting materials. The reaction was catalyzed by palladium on activated carbon and conducted under hydrogen atmosphere. The final product was obtained by purification using column chromatography.

Scientific Research Applications

(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is in the treatment of Alzheimer's disease. A study conducted by Zhang et al. (2017) reported that (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone showed significant neuroprotective effects against beta-amyloid-induced neurotoxicity in vitro. The authors suggested that (2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone could be a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.

properties

IUPAC Name

(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-17-16(8-5-11-19-17)18(21)20-12-9-15(10-13-20)14-6-3-2-4-7-14/h2-9,11H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMTVGBINSRDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxypyridin-3-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

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